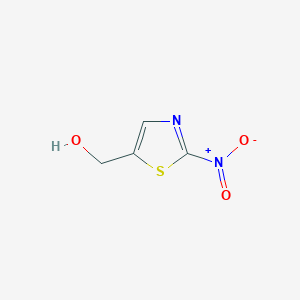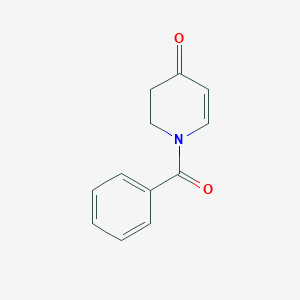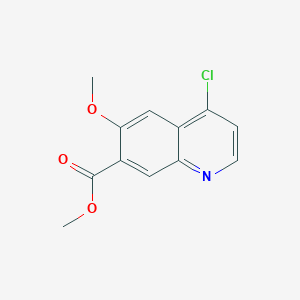
7-Quinolinecarboxylic acid, 4-chloro-6-methoxy-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-chloro-6-methoxyquinoline-7-carboxylate is an organic compound belonging to the quinoline family. It is characterized by its molecular formula C12H10ClNO3 and a molecular weight of 251.67 g/mol . This compound is typically a light orange to orange solid and is known for its applications in pharmaceutical and chemical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chloro-6-methoxyquinoline-7-carboxylate typically involves the reaction of methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate with thionyl chloride in the presence of a catalyst such as N,N-dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen, and at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often purified using recrystallization techniques and stored under inert gas to prevent degradation .
Types of Reactions:
Substitution Reactions: The chlorine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid or can participate in esterification reactions to form different esters.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols for substitution reactions.
Acids and Bases: For esterification and hydrolysis reactions.
Major Products:
Substituted Quinoline Derivatives: Formed through nucleophilic substitution.
Carboxylic Acids and Esters: Resulting from hydrolysis and esterification reactions.
Applications De Recherche Scientifique
Methyl 4-chloro-6-methoxyquinoline-7-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Pharmaceutical Research: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including kinase inhibitors.
Chemical Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Utilized in studies involving enzyme inhibition and receptor binding.
Industrial Applications: Employed in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of methyl 4-chloro-6-methoxyquinoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as an inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinase, thereby blocking the signaling pathways involved in angiogenesis and tumor growth.
Comparaison Avec Des Composés Similaires
- Methyl 4-chloro-7-methoxyquinoline-6-carboxylate
- Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate
- 4-chloro-7-methoxyquinoline-6-carboxamide
Comparison: Methyl 4-chloro-6-methoxyquinoline-7-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher potency as a kinase inhibitor and greater stability under various reaction conditions.
Propriétés
Numéro CAS |
863785-98-2 |
|---|---|
Formule moléculaire |
C12H10ClNO3 |
Poids moléculaire |
251.66 g/mol |
Nom IUPAC |
methyl 4-chloro-6-methoxyquinoline-7-carboxylate |
InChI |
InChI=1S/C12H10ClNO3/c1-16-11-6-7-9(13)3-4-14-10(7)5-8(11)12(15)17-2/h3-6H,1-2H3 |
Clé InChI |
QUKMNYUIWZKASG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=CN=C2C=C1C(=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


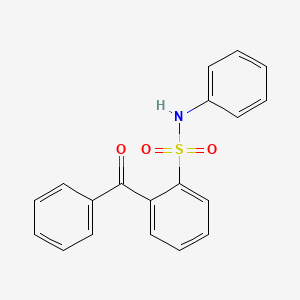
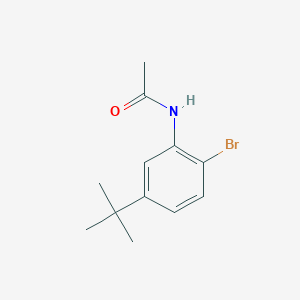
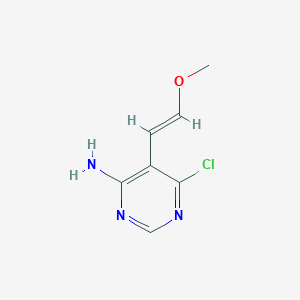
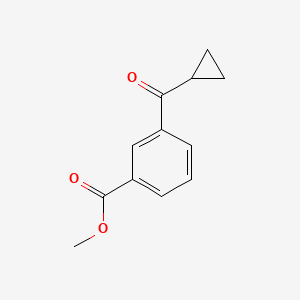
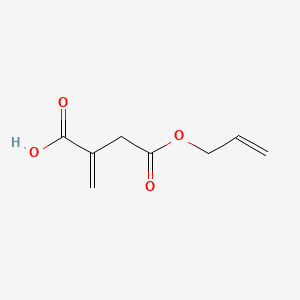

![Benzeneacetic acid, alpha-[[(5r)-4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-2,5-dihydro-2-oxo-1h-pyrrol-3-yl]oxy]-, methyl ester, (alphar)-](/img/structure/B13984586.png)
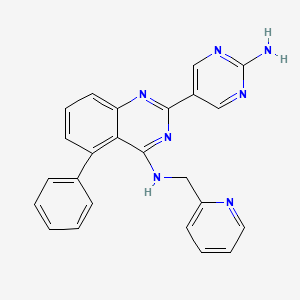
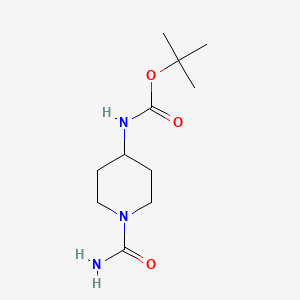
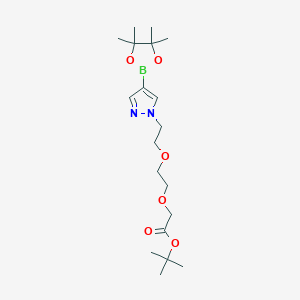
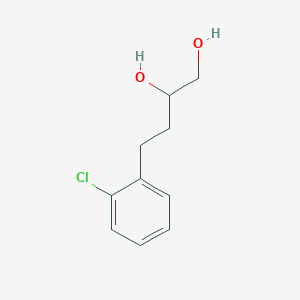
![(R)-2-methyl-1-[4-(trifluoromethyl)phenyl]propylamine](/img/structure/B13984611.png)
